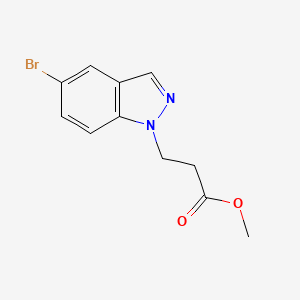

methyl 3-(5-bromo-1H-indazol-1-yl)propanoate

説明

特性

分子式 |

C11H11BrN2O2 |

|---|---|

分子量 |

283.12 g/mol |

IUPAC名 |

methyl 3-(5-bromoindazol-1-yl)propanoate |

InChI |

InChI=1S/C11H11BrN2O2/c1-16-11(15)4-5-14-10-3-2-9(12)6-8(10)7-13-14/h2-3,6-7H,4-5H2,1H3 |

InChIキー |

LHAIAOUSSBXCGC-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CCN1C2=C(C=C(C=C2)Br)C=N1 |

製品の起源 |

United States |

準備方法

Bromination of Indazole Derivatives

A key intermediate, 3-bromo-5-nitro-1H-indazole, can be synthesized by selective bromination of 5-nitro-1H-indazole in a dimethylformamide (DMF) solution with bromine under low temperature and nitrogen atmosphere. The process involves:

- Cooling the DMF solution of 5-nitro-1H-indazole to -5 °C.

- Slow addition of bromine to the solution.

- Stirring at low temperature followed by warming to 35-40 °C for 10-12 hours.

- Workup by addition of water, filtration, and washing to isolate the brominated product with yields up to 95%.

This brominated intermediate can be further reduced or modified to yield the 5-bromo-1H-indazole core.

Synthesis of 5-Bromo-1-Methyl-1H-Indazol-3-Amine

An alternative route involves methylation and amination of the indazole core:

- Starting from methyl hydrazine sulfate and potassium carbonate in ethanol under nitrogen atmosphere.

- Stirring at 5 °C initially, then heating to 80 °C overnight.

- Workup includes concentration, extraction with ethyl acetate, drying, and purification by silica gel column chromatography.

- This yields 5-bromo-1-methyl-1H-indazol-3-amine with approximately 49% yield.

This intermediate is structurally close to the target compound and can be adapted for further functionalization.

Alkylation with Methyl 3-Bromopropanoate

The critical step in preparing methyl 3-(5-bromo-1H-indazol-1-yl)propanoate is the N1-alkylation of the indazole nucleus with methyl 3-bromopropanoate.

Reaction Conditions

- The indazole derivative is reacted with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate.

- The reaction is typically performed in acetonitrile or ethanol as solvent.

- Temperature ranges from 60 °C to 80 °C.

- Reaction times vary from 2 hours to overnight depending on substrate reactivity.

Workup and Purification

- After completion, the reaction mixture is cooled.

- Acidification with hydrochloric acid to pH 2-4 is performed to precipitate or extract the product.

- Solvent removal under reduced pressure.

- Purification by preparative high-performance liquid chromatography (HPLC) or recrystallization yields the pure methyl 3-(5-bromo-1H-indazol-1-yl)propanoate.

Example Synthesis from Literature

| Reagents and Conditions | Details |

|---|---|

| Indazole derivative (5-bromo-1H-indazole) | 1 equiv |

| Methyl 3-bromopropanoate | 1.1 equiv |

| Potassium carbonate (base) | 2 equiv |

| Solvent | Acetonitrile |

| Temperature | 70-80 °C |

| Reaction time | 14 hours |

| Workup | Acidify to pH 2-4, evaporate solvent, purify by HPLC |

| Yield | Moderate to good (varies by substrate) |

This procedure is consistent with methodologies used for related benzoxazolyl and benzoxazinyl derivatives, which share similar reactivity profiles.

Alternative Synthetic Routes and Variations

Use of Acrylonitrile for Side Chain Installation

In some cases, acrylonitrile is used instead of methyl 3-bromopropanoate to install a nitrile side chain, which can then be hydrolyzed to the corresponding ester under acidic conditions. This approach allows for more versatile functional group transformations post-alkylation.

Analytical Characterization

Typical characterization of methyl 3-(5-bromo-1H-indazol-1-yl)propanoate includes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR to confirm substitution pattern and side chain attachment.

- Liquid Chromatography-Mass Spectrometry (LC-MS): To verify molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC): For purity assessment and isolation.

- Melting Point Determination: To assess compound identity and purity.

For example, related compounds show characteristic proton signals for the indazole aromatic protons, methylene groups of the propanoate side chain, and methyl ester protons.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1. Bromination of Indazole | Bromination of 5-nitro-1H-indazole in DMF with Br2 | 5-nitro-1H-indazole, Br2, DMF, -5 °C to 40 °C | Up to 95% yield |

| 2. Methylation/Amination | Reaction of methyl hydrazine sulfate with K2CO3 in EtOH | Methyl hydrazine sulfate, K2CO3, EtOH, 80 °C | ~49% yield |

| 3. Alkylation | N1-alkylation with methyl 3-bromopropanoate | Methyl 3-bromopropanoate, K2CO3, MeCN, 70-80 °C | Moderate to good yield |

| 4. Purification | Acidification, solvent removal, HPLC purification | HCl, preparative HPLC | High purity product |

化学反応の分析

Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the indazole ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

科学的研究の応用

Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.

Biological Studies: The compound is studied for its potential as an inhibitor of specific enzymes and receptors involved in disease pathways.

Chemical Biology: It serves as a probe for studying the interactions of indazole derivatives with biological targets.

作用機序

The mechanism of action of methyl 3-(5-bromo-1H-indazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom in the indazole ring enhances its binding affinity to these targets, leading to inhibition or modulation of their activity . The compound can also participate in hydrogen bonding and hydrophobic interactions with its targets, further stabilizing the binding .

類似化合物との比較

Structural and Functional Group Variations

Key Observations :

- Bromine vs. Chlorine: The bromine substituent in methyl 3-(5-bromo-1H-indazol-1-yl)propanoate enhances electrophilic reactivity compared to chlorine-containing analogs like compound 53, making it more suitable for cross-coupling reactions .

- Tetrazole vs. Indazole : Compound 10 incorporates a tetrazole ring, which improves hydrogen-bonding capacity but reduces metabolic stability compared to the indazole core .

- Aromatic Extensions : Compound 29 features a methoxynaphthalene group, broadening π-π stacking interactions but increasing molecular weight and complexity .

Yield Comparison :

- Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate analogs typically achieve yields of 65–72% in multi-step syntheses , while compound 29 achieves 65% yield in a single-step reaction .

Spectroscopic and Analytical Data

- NMR Signatures: The methyl propanoate group in methyl 3-(5-bromo-1H-indazol-1-yl)propanoate produces distinct triplet signals for the methylene protons (δ ~2.6–3.0 ppm) and a singlet for the methoxy group (δ ~3.6 ppm), consistent with compound 10 .

- Mass Spectrometry : ESI-MS data for compound 53 (m/z 317.58) and 10 (m/z 313.34) confirm the molecular weights of these analogs .

生物活性

Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of methyl 3-(5-bromo-1H-indazol-1-yl)propanoate includes a bromo-substituted indazole moiety, which is known for its diverse biological activities. The compound's molecular formula is CHBrNO, and it has a molecular weight of approximately 305.15 g/mol.

Antitumor Activity

Recent studies have demonstrated that indazole derivatives, including methyl 3-(5-bromo-1H-indazol-1-yl)propanoate, exhibit significant antitumor activity. For instance, a study evaluated the antiproliferative effects of various indazole derivatives against several human cancer cell lines. The results indicated that certain derivatives had IC values in the low micromolar range, suggesting promising potential for therapeutic applications.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 6o | K562 | 5.15 |

| 6o | A549 | >50 |

| 6o | PC-3 | 20.00 |

| 6o | Hep-G2 | 7.14 |

The compound exhibited selective cytotoxicity against cancer cells while showing lower toxicity to normal cells (HEK-293), indicating a favorable therapeutic index .

The mechanism by which methyl 3-(5-bromo-1H-indazol-1-yl)propanoate exerts its biological effects involves interaction with specific cellular pathways. Research suggests that it may modulate the activity of key proteins involved in apoptosis and cell cycle regulation, such as p53 and MDM2. In particular, the compound was found to up-regulate p53 expression while down-regulating MDM2, leading to enhanced apoptotic signaling in cancer cells .

Enzyme Inhibition

Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate has also been investigated for its potential as an enzyme inhibitor. Studies have identified it as a candidate for inhibiting kynurenine 3-monooxygenase (KMO), an enzyme implicated in various pathological conditions including cancer and neurodegenerative diseases. The inhibition of KMO can lead to altered levels of neuroactive metabolites, potentially providing therapeutic benefits in conditions like depression and neuroinflammation .

Case Study: Antiproliferative Effects

In a controlled laboratory setting, methyl 3-(5-bromo-1H-indazol-1-yl)propanoate was tested against a panel of human cancer cell lines using the MTT assay. The study aimed to assess its efficacy in inhibiting cell growth across different types of tumors. The findings revealed that the compound significantly inhibited cell proliferation, particularly in leukemia and hepatoma cells, reinforcing its potential as an anticancer agent .

Case Study: Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) analysis was performed to understand the correlation between the chemical structure of indazole derivatives and their biological activities. This analysis highlighted that specific substituents on the indazole ring could enhance or diminish biological activity, providing insights for future drug design efforts focusing on optimizing potency and selectivity .

Q & A

Q. What safety protocols are essential when handling methyl 3-(5-bromo-1H-indazol-1-yl)propanoate in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。